methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of various functional groups, such as methoxy, fluoro, and carboxylate, contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials One common approach involves the condensation of 2-aminothiophenol with an appropriate aromatic aldehyde to form the benzothiazine ringThe final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or slowed disease progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazine derivatives with different substituents, such as:
- 2-arylbenzothiazoles
- 2-(4-sulfamoylphenyl)benzothiazoles
- 2-(4-methylsulfonylphenyl)benzothiazoles
Uniqueness
What sets methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. The presence of the methoxy and fluoro groups, in particular, enhances its reactivity and potential therapeutic applications compared to other benzothiazine derivatives .
Properties
Molecular Formula |
C18H16FNO6S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C18H16FNO6S/c1-24-12-5-7-15(25-2)14(9-12)20-10-17(18(21)26-3)27(22,23)16-8-11(19)4-6-13(16)20/h4-10H,1-3H3 |
InChI Key |
UNTBMXAORYKZPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC |
Origin of Product |
United States |
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